molecular formula C6H8O2 B040980 (S)-(-)-1-(2-Furyl)ethanol CAS No. 112653-32-4

(S)-(-)-1-(2-Furyl)ethanol

Cat. No. B040980
CAS RN: 112653-32-4
M. Wt: 112.13 g/mol
InChI Key: UABXUIWIFUZYQK-YFKPBYRVSA-N
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Description

(S)-(-)-1-(2-Furyl)ethanol, also known as (S)-(-)-α-Methylfuran-2-methanol or (S)-(-)-2-Furyl methyl carbinol, is a furan derivative . It has an empirical formula of C6H8O2 and a molecular weight of 112.13 .


Molecular Structure Analysis

The molecular structure of (S)-(-)-1-(2-Furyl)ethanol consists of a furan ring attached to an ethanol group . The SMILES string representation of the molecule is CC@Hc1ccco1 .


Physical And Chemical Properties Analysis

(S)-(-)-1-(2-Furyl)ethanol is a liquid at room temperature . It has a refractive index of 1.479 and a density of 1.078 g/mL at 20 °C . The compound’s boiling point is 60-61 °C at 8 mmHg . It has an optical activity of [α]20/D -23.5±1°, c = 6% in ethanol .

Scientific Research Applications

Chiral Building Block in Synthesis

“(S)-(-)-1-(2-Furyl)ethanol” is used as a chiral building block in the synthesis of various organic compounds . It’s particularly employed in the synthesis of L-daunosamine and related amino sugars .

Proteomics Research

This compound is also a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Enantiomer Studies

“(S)-(-)-1-(2-Furyl)ethanol” is an enantiomer, meaning it’s one of two stereoisomers that are mirror images of each other but are not superimposable. Studying such compounds can help researchers understand how molecular structures influence the properties and reactions of substances .

Non-Aqueous Media Reactions

There’s evidence that “(S)-(-)-1-(2-Furyl)ethanol” has been involved in lipase-catalyzed kinetic resolution experiments in non-aqueous media . This suggests potential applications in studying enzyme behavior and optimizing biocatalytic processes.

Safety and Hazards

(S)-(-)-1-(2-Furyl)ethanol may discolor to brown on storage . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(1S)-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABXUIWIFUZYQK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-1-(2-Furyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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